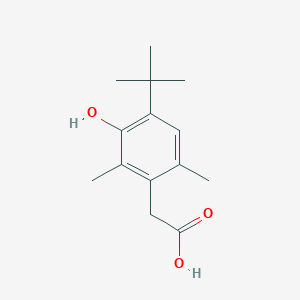

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cleavage Using HI/Red Phosphorus

The hydroxyl group of 4-tert-butyl-2,6-dimethylmandelic acid is reduced to a methylene group via hydroiodic acid (HI) in the presence of red phosphorus. This step is critical for converting the mandelic acid intermediate into the target phenylacetic acid derivative.

Optimized Parameters:

The reaction proceeds through an iodohydrin intermediate, where HI generates in situ iodine, which is subsequently reduced by red phosphorus. This dual role of HI as both an acid and a reductant ensures high conversion efficiency while minimizing oxidative degradation.

Solvent and Catalytic Innovations

Recent protocols substitute traditional acetic acid solvents with 70–85% aqueous phosphoric acid, enhancing reaction rates and reducing byproduct formation. Heterogeneous catalysts, such as palladium-on-carbon, have been explored for tandem dehydroxylation-dealkylation but show lower selectivity compared to HI/red phosphorus systems.

tert-Butyl Group Transfer and Functionalization

Friedel-Crafts-Catalyzed Dealkylation

To modulate the tert-butyl substituent’s position, the intermediate 4-tert-butyl-2,6-dimethylphenylacetic acid undergoes a tert-butyl group transfer reaction. This step employs Friedel-Crafts catalysts (e.g., AlCl₃, HF) in the presence of aromatic acceptors like toluene or meta-xylene.

Key Process Variables:

The tert-butyl group migrates to the acceptor aromatic ring, yielding 2,6-dimethylphenylacetic acid and tert-butyl-substituted toluene derivatives. This method enables precise control over the substitution pattern but requires careful handling of HF, necessitating specialized reactor designs.

Bromination and Suzuki Cross-Coupling

For analogs bearing halogen substituents, 2,6-dimethylphenylacetic acid is brominated using elemental bromine (1–2 mol per mole) in acetic acid. The resulting 3-bromo-2,6-dimethylphenylacetic acid serves as a precursor for Suzuki-Miyaura cross-coupling with aryl boronic acids, though this route is less commonly employed for the hydroxy-substituted target compound.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chemical Reactions Analysis

Dealkylation of the tert-Butyl Group

The tert-butyl group in this compound undergoes catalytic cleavage under Friedel-Crafts conditions. This reaction transfers the tert-butyl group to an aromatic acceptor (e.g., toluene, xylene) using catalysts like AlCl₃, FeCl₃, or anhydrous HF .

| Reaction Conditions | Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Toluene as acceptor | AlCl₃/HF | 30–80°C | 3–20 bar | >85% |

Mechanism : The tert-butyl group is electrophilically abstracted by the catalyst and transferred to the aromatic acceptor via alkylation .

Bromination of the Aromatic Ring

Electrophilic bromination occurs at the ortho position relative to the hydroxyl group, facilitated by the directing effects of substituents. Bromine (1.1–1.5 eq) is used in acetic acid or dichloromethane .

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Br₂ (1.2 eq) | CH₃COOH | 0–25°C | 3-bromo derivative |

Key Insight : The methyl and hydroxyl groups direct bromination to the 3-position, preserving the acetic acid functionality .

Esterification of the Carboxylic Acid Group

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters. This is critical for modifying solubility or stability in pharmaceutical applications .

| Alcohol | Catalyst | Temperature | Ester Formed |

|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | Methyl ester |

Application : Ester derivatives are intermediates in synthesizing biphenyl compounds via Suzuki-Miyaura coupling .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed Suzuki reactions to form biphenyl structures. The brominated derivative reacts with aryl boronic acids under Pd catalysis .

| Coupling Partner | Catalyst | Base | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 96% |

Product : (4'-Fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid, isolated via extraction with ethyl acetate .

Acid-Catalyzed Cyclization

Under strong acidic conditions (e.g., H₂SO₄ or HCl), the compound undergoes cyclization to form lactone derivatives, though this is less documented in the provided sources .

Degradation Pathways

As an impurity in Oxymetazoline, it may undergo oxidation of the hydroxyl group or decarboxylation under thermal stress .

Scientific Research Applications

Pharmaceutical Applications

1. Impurity Analysis in Drug Development

- As an impurity of Oxymetazoline, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is significant in the context of quality control during the manufacturing of pharmaceuticals. The presence of impurities can affect the efficacy and safety of medications. Regulatory bodies require thorough analysis of such impurities to ensure compliance with safety standards .

2. Reference Material for Analytical Chemistry

- This compound is utilized as a certified reference material (CRM) in various analytical methods. It aids in the calibration and validation of techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate detection and quantification of impurities in pharmaceutical products .

Research Applications

1. Toxicological Studies

- Research has been conducted to evaluate the toxicological profile of this compound. Understanding its toxicity is crucial for assessing the safety of Oxymetazoline formulations, especially considering its widespread use in over-the-counter nasal decongestants .

2. Structure-Activity Relationship (SAR) Studies

- The compound serves as a model for SAR studies aimed at understanding how structural modifications influence the pharmacological activity of related compounds. Such studies can lead to the development of more effective drugs with fewer side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors . These interactions can modulate the activity of enzymes or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic Acid and Analogues

Mechanistic and Application Differences

Antioxidant Activity

- BHT/BHA: These phenolic antioxidants inhibit tumor initiation by preventing the metabolic activation of carcinogens like benzo(a)pyrene. They reduce covalent binding of polycyclic hydrocarbons to DNA, likely by blocking the formation of carcinogenic epoxides .

- No direct evidence of antitumor effects is available in the provided data.

Functional Group Impact

- The acetic acid group in the target compound enables salt formation or conjugation, making it suitable for analytical standards. In contrast, BHT/BHA lack this group, limiting their utility in pharmaceutical QC but enhancing lipid solubility for antioxidant applications.

Steric and Electronic Effects

- This is analogous to BHT, where tert-butyl groups enhance stability .

- The hydroxyl group at the 3-position may participate in hydrogen bonding, influencing interactions with biological targets or solvents.

Biological Activity

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, also known by its CAS number 55699-12-2, is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- CAS Number : 55699-12-2

The compound features a phenolic structure with a tert-butyl group and a hydroxyl group, which contribute to its biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A study reported a significant reduction in pain response in mice subjected to formalin-induced pain when treated with this compound, indicating its potential as an analgesic agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar to traditional NSAIDs, it inhibits COX enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- Modulation of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various phenolic compounds, including this compound. The results indicated a dose-dependent inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages (IC50 = 5 μM) .

Analgesic Activity Assessment

In an experimental setup involving formalin-induced pain in mice, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in pain scores compared to control groups. This effect was comparable to that observed with indomethacin .

Antioxidant Evaluation

The antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 12 μM in scavenging DPPH radicals, indicating strong antioxidant potential .

Comparative Analysis Table

| Property | Value/Effect |

|---|---|

| Molecular Weight | 236.31 g/mol |

| Anti-inflammatory IC50 | 5 μM |

| Analgesic Effect | Significant reduction in pain response |

| Antioxidant IC50 | 12 μM (DPPH assay) |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, and how can purity be optimized?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For example, intermediates like 4-tert-butyl-3-hydroxy-2,6-dimethylbenzeneacetonitrile (CAS: 55699-10-0) can be hydrolyzed to yield the target compound . Key steps include:

- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

- Purity Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Recrystallization in ethanol/water mixtures improves crystalline purity (>98% by HPLC) .

Basic: How is this compound characterized spectroscopically?

Answer:

Standard characterization includes:

- NMR: H NMR (CDCl₃) shows signals for tert-butyl (δ 1.35 ppm, singlet), aromatic protons (δ 6.5–7.0 ppm), and the acetic acid moiety (δ 3.6 ppm, singlet for CH₂ and δ 12.1 ppm for -COOH).

- MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.31 (C₁₄H₂₀O₃) .

- IR: A broad O-H stretch (~3200 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹) are critical for functional group verification .

Advanced: How can discrepancies in HPLC purity analysis of this compound be resolved?

Answer:

Discrepancies often arise from column selectivity or mobile phase composition. To address this:

- Column Selection: Use a C18 reversed-phase column with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to improve peak symmetry .

- System Suitability Tests: Validate methods per ICH guidelines, including resolution factors (>2.0) between the compound and its impurities (e.g., Oxymetazoline-related degradants) .

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to identify co-eluting impurities .

Advanced: What structural modifications enhance the bioactivity of this compound in pharmaceutical applications?

Answer:

Modifications focus on the phenolic hydroxyl and acetic acid groups:

- Esterification: Replace the -COOH group with methyl or ethyl esters to improve membrane permeability.

- Alkylation: Introduce electron-donating groups (e.g., methoxy) at the 2,6-dimethyl positions to enhance antioxidant activity .

- Comparative SAR Studies: Analogues like 2-(3,5-dimethylphenyl)phenylacetic acid (PubChem CID: DTXSID60716594) show how substituent positioning affects receptor binding .

Advanced: How can a validated spectrophotometric method be developed for quantifying this compound in pharmaceutical matrices?

Answer:

- Wavelength Selection: Determine λₘₐₓ via UV-Vis scanning (e.g., 275 nm for the phenolic chromophore) .

- Calibration Curve: Prepare standards in methanol (0.1–10 µg/mL) with linearity (R² > 0.995).

- Matrix Interference: Use standard addition methods to account for excipients in nasal sprays or ointments .

Advanced: What are the critical factors in ensuring batch-to-batch consistency during synthesis?

Answer:

- Reagent Stoichiometry: Maintain strict molar ratios (e.g., 1:1.2 for tert-butylating agents) to minimize side products .

- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., acetonitrile intermediate) .

- Quality Control: Implement USP/EP guidelines for impurity profiling, including limits for related substances (e.g., ≤0.1% for Oxymetazoline Impurity D) .

Advanced: How do stability studies inform storage conditions for this compound?

Answer:

- Thermal Stability: Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via oxidation of the phenolic group.

- Light Sensitivity: Store in amber vials under inert gas (N₂) to prevent photodegradation .

- pH-Dependent Solubility: Aqueous solubility decreases below pH 4; buffered solutions (pH 6–7) are recommended for long-term storage .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model binding to α2A-adrenergic receptors, leveraging crystal structures (PDB ID: 6KUX).

- QSAR Models: Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration or SwissADME .

- MD Simulations: Assess stability of receptor-ligand complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.